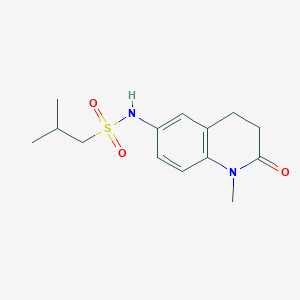

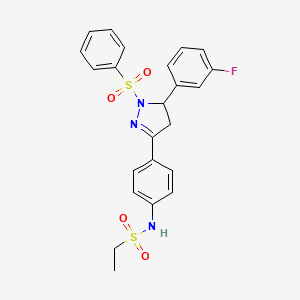

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pharmacology: Targeted Protein Degradation

This compound could be utilized in pharmacology for the development of targeted protein degradation strategies. The structural features of the compound suggest that it could serve as a ‘scout’ molecule in fragment-based drug discovery . It may be incorporated into bifunctional molecules like electrophilic PROTACs (PROteolysis TArgeting Chimeras), which are designed to direct specific proteins towards the ubiquitin-proteasome system for degradation .

Medicinal Chemistry: Antiviral Agents

In medicinal chemistry, derivatives of this compound could be synthesized and tested for antiviral properties. Indole derivatives, which share structural similarities, have been reported to exhibit antiviral activities against a range of RNA and DNA viruses . This suggests potential for the compound to be modified and used in the development of new antiviral medications.

Biochemistry: Enzyme Inhibition

The compound’s structure indicates potential use in biochemistry as an enzyme inhibitor. By interacting with specific enzymes’ active sites, it could modulate biological pathways, which is crucial for understanding disease mechanisms and developing therapeutic agents .

Chemical Synthesis: Electrophile in Ligand Discovery

In chemical synthesis, the compound could act as an electrophile in covalent ligand discovery. Its reactive nature allows it to form bonds with nucleophilic sites on target molecules, which is valuable in the synthesis of complex organic compounds .

Biological Research: Molecular Docking Studies

The compound could be used in biological research for molecular docking studies. Its structure could be used to model interactions with biological macromolecules, aiding in the design of compounds with desired biological activities .

Organic Chemistry: Synthon in Drug Development

Finally, in organic chemistry, the compound could serve as a synthon in the development of new drug molecules. Its multifaceted structure provides a versatile starting point for the synthesis of a wide range of pharmacologically active molecules .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in fragment-based covalent ligand discovery . These compounds can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Mode of Action

It’s worth noting that similar compounds have been used as electrophiles in fragment-based covalent ligand discovery . This suggests that the compound may interact with its targets through a covalent bond, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been used for targeted protein degradation , which suggests that the compound may affect protein synthesis and degradation pathways.

Result of Action

If the compound is indeed used for targeted protein degradation , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions.

Eigenschaften

IUPAC Name |

2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10(2)9-20(18,19)15-12-5-6-13-11(8-12)4-7-14(17)16(13)3/h5-6,8,10,15H,4,7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAPTWSDZSJNIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)

![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)

![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)

![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)

![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B3007921.png)

![Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride](/img/structure/B3007926.png)

![ethyl (5Z)-6-chloro-4-(4-chlorophenyl)-5-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B3007930.png)

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3007931.png)